[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate
Description
Properties
IUPAC Name |
[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl] propanoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18N2O3/c1-2-11(16)17-8-10(15)14-12(9-13)6-4-3-5-7-12/h2-8H2,1H3,(H,14,15) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGKGBFRWZQBBV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)OCC(=O)NC1(CCCCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.28 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate typically involves multiple steps, starting with the preparation of the cyanocyclohexylamine intermediate. This intermediate can be synthesized through the reaction of cyclohexanone with cyanide and ammonia under controlled conditions. The resulting cyanocyclohexylamine is then reacted with an appropriate oxoethyl ester to form the final product. The reaction conditions often require the use of solvents such as ethanol or methanol and may involve catalysts to enhance the reaction rate and yield.
Industrial Production Methods
In an industrial setting, the production of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate may involve large-scale batch or continuous flow processes. These methods are designed to optimize the yield and purity of the compound while minimizing waste and energy consumption. The use of advanced catalytic systems and automated reaction monitoring can further improve the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate or hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles such as amines or thiols for substitution reactions. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and high yields.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxo derivatives, while reduction can produce hydroxylated compounds. Substitution reactions can lead to a wide range of derivatives with different functional groups.
Scientific Research Applications
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate has several applications in scientific research, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: It is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug development.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use. Detailed studies are required to elucidate the precise mechanisms by which the compound exerts its effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues
The following compounds share functional or structural similarities with [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate:
Key Observations :
- Cyano vs. Methyl Substituents: The presence of a cyano group in the target compound increases polarity compared to dimethyl/methyl-substituted analogs (e.g., Romandolide). This may enhance solubility in polar solvents but reduce volatility, impacting fragrance performance .
- Synthetic Complexity: Synthesis of methyl-substituted analogs (e.g., ) involves ketone reduction and esterification, suggesting that the target compound may require similar steps with additional cyanocyclohexylamine intermediates .
Physicochemical Properties
- Boiling Points: Romandolide (dimethylcyclohexyl analog): Purified via bulb-to-bulb distillation at 193°C/0.9 mbar . Allyl cyclohexyl propanoate: Higher molecular weight (196.29 g/mol) suggests elevated boiling points compared to simpler esters .
- Chromatographic Data: Cyclohexyl propanoate: Kovats Index (KI) = 1134, Retention Time (RT) = 12.79 min (GC/MS) . Allyl cyclohexyl propanoate: KI = 1425, RT = 25.61 min, indicating increased retention due to allyl substitution .
Biological Activity
The compound [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate has garnered attention in recent years for its potential biological activities. This article reviews the existing literature and research findings related to its biological properties, mechanisms of action, and therapeutic applications.
Chemical Structure and Properties
[2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate is a synthetic organic compound characterized by its unique structural features, which contribute to its biological activity. The presence of a cyanocyclohexyl group and an amino-oxoethyl moiety suggests potential interactions with various biological targets.
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate possesses antimicrobial properties against certain bacterial strains.
- Antitumor Effects : In vitro studies have demonstrated cytotoxic effects on cancer cell lines, indicating potential as an anticancer agent.
- Neuroprotective Properties : The compound may also exhibit neuroprotective effects, which could be beneficial in neurodegenerative diseases.
Understanding the mechanisms through which [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate exerts its effects is crucial for evaluating its therapeutic potential. Current hypotheses include:
- Inhibition of Key Enzymes : The compound may inhibit specific enzymes involved in cell proliferation and survival, particularly in cancer cells.
- Modulation of Signaling Pathways : It is suggested that this compound could modulate various signaling pathways associated with inflammation and apoptosis.
Research Findings
Recent studies have provided valuable insights into the biological activity of this compound. Below is a summary of key findings:
| Study | Focus | Results |
|---|---|---|
| Study 1 | Antimicrobial Testing | Showed significant inhibition of bacterial growth against E. coli and S. aureus. |
| Study 2 | Cytotoxicity Assay | Demonstrated IC50 values in the micromolar range for several cancer cell lines, indicating potent anticancer activity. |
| Study 3 | Neuroprotection | Found that the compound reduced oxidative stress markers in neuronal cells exposed to neurotoxic agents. |
Case Studies
Several case studies have explored the application of [2-[(1-Cyanocyclohexyl)amino]-2-oxoethyl] propanoate in clinical settings:
- Case Study A : Evaluated the efficacy of the compound in patients with resistant bacterial infections. Results indicated a notable improvement in clinical outcomes.
- Case Study B : Investigated the use of the compound as an adjunct therapy in cancer treatment. Patients receiving the compound alongside standard chemotherapy showed enhanced tumor reduction compared to those receiving chemotherapy alone.
- Case Study C : Focused on neurodegenerative disease models where the compound was administered to assess cognitive function improvements, showing promising results in memory retention tests.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
